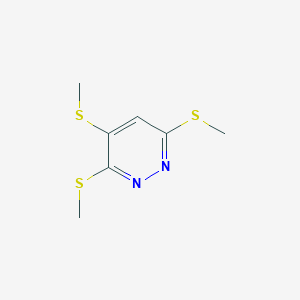

3,4,6-Tris(methylsulfanyl)pyridazine

Description

Historical Context and Evolution of Pyridazine (B1198779) Heterocycles in Organic Chemistry

The journey of pyridazine chemistry began in the late 19th century, with Emil Fischer's synthesis of the first substituted pyridazine. nih.gov The parent pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, was synthesized shortly after. nih.gov These discoveries laid the groundwork for the exploration of a new class of nitrogen-containing heterocycles. nih.gov Pyridazines are structurally related to benzene (B151609), with the replacement of a C-H group with a nitrogen atom, making them π-electron deficient heteroaromatics. nih.gov This electronic characteristic significantly influences their chemical reactivity and physical properties. nih.gov Over the decades, the field has evolved from fundamental synthesis to the development of a vast library of substituted pyridazines with a wide array of functionalities, driven by their potential applications in various scientific domains. nih.govrjptonline.org

Importance of Sulfur-Containing Heterocycles in Chemical Research

Sulfur-containing heterocycles are a cornerstone of modern chemical research, with their presence being prominent in numerous pharmaceuticals, agrochemicals, and functional materials. The incorporation of sulfur atoms into cyclic systems can profoundly alter their biological activity and material properties. Thioethers, in particular, are a versatile functional group in organic synthesis and medicinal chemistry. The sulfur atom in a thioether group can participate in various non-covalent interactions, influencing molecular conformation and binding to biological targets. Furthermore, the sulfur center can be oxidized to sulfoxides and sulfones, providing a pathway to further functionalization and modulation of the molecule's electronic and steric profile.

Rationale for Investigating 3,4,6-Tris(methylsulfanyl)pyridazine within the Broader Pyridazine Landscape

The specific substitution pattern of three methylsulfanyl groups at the 3, 4, and 6 positions of the pyridazine ring in "this compound" presents a unique case for investigation. The presence of multiple thioether groups is expected to significantly impact the electronic distribution within the pyridazine ring, potentially leading to novel reactivity and physical properties. The methylsulfanyl groups can influence the molecule's lipophilicity, which is a critical parameter in drug design. Moreover, the arrangement of these substituents offers multiple sites for potential coordination with metal ions or for undergoing further chemical transformations, making it an interesting building block for more complex molecular architectures. The study of this specific compound contributes to a deeper understanding of structure-property relationships in polysubstituted pyridazines.

Overview of Current Research Trajectories and Future Directions in Tris(methylsulfanyl)pyridazine Chemistry

While specific research on this compound appears to be limited in publicly available literature, the broader field of polysubstituted pyridazines is an active area of investigation. rsc.orgaliyuncs.com Current research trajectories focus on the development of efficient and regioselective synthetic methods to access highly functionalized pyridazines. rsc.orgmdpi.com There is a growing interest in exploring the applications of such compounds in areas like medicinal chemistry, where pyridazine derivatives have shown a range of biological activities. rjptonline.orgnih.gov

Future directions for research on this compound and related compounds could involve:

Development of Novel Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to improve the efficiency and selectivity of the synthesis of polysubstituted thioether pyridazines.

Investigation of Chemical Reactivity: A detailed study of the reactivity of the methylsulfanyl groups, such as oxidation or metal-catalyzed cross-coupling reactions, to access a wider range of derivatives.

Exploration of Material Science Applications: Investigating the potential of these compounds as ligands for the formation of coordination polymers or as components in organic electronic materials, leveraging the properties of the sulfur atoms.

Biological Screening: Evaluating the biological activity of this compound and its derivatives against various therapeutic targets.

Structure

3D Structure

Properties

CAS No. |

66234-89-7 |

|---|---|

Molecular Formula |

C7H10N2S3 |

Molecular Weight |

218.4 g/mol |

IUPAC Name |

3,4,6-tris(methylsulfanyl)pyridazine |

InChI |

InChI=1S/C7H10N2S3/c1-10-5-4-6(11-2)8-9-7(5)12-3/h4H,1-3H3 |

InChI Key |

MAHKWTOJUHQVKI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NN=C1SC)SC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Tris Methylsulfanyl Pyridazine and Its Precursors

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring is the foundational step in the synthesis of 3,4,6-Tris(methylsulfanyl)pyridazine. Two primary strategies are widely employed: the cyclization of 1,4-dicarbonyl precursors and inverse electron demand Diels-Alder reactions.

Cyclization Reactions Utilizing Appropriate 1,4-Dicarbonyl Precursors

A classical and versatile method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govkoreascience.kr This approach is particularly relevant for the synthesis of precursors to this compound, often starting from readily available materials like maleic anhydride (B1165640).

A key precursor, 3,4,6-trichloropyridazine (B1215204), can be synthesized from maleic anhydride through a multi-step process. The initial step involves the reaction of maleic anhydride with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine (maleic hydrazide). google.com A subsequent chlorination step is then required. A patented method describes the synthesis of 3,4,6-trichloropyridazine starting from chloro-maleic anhydride. This intermediate is reacted with hydrazine hydrate to yield 4-chloro-3,6-dihydroxypyridazine. This dihydroxy derivative is then treated with a chlorinating agent like phosphorus oxychloride to afford the desired 3,4,6-trichloropyridazine. nih.gov

Table 1: Synthesis of 3,4,6-Trichloropyridazine from Maleic Anhydride

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Maleic Anhydride | Liquid Chlorine | Chloro-maleic anhydride |

| 2 | Chloro-maleic anhydride | Hydrazine hydrate, HCl | 4-Chloro-3,6-dihydroxypyridazine |

| 3 | 4-Chloro-3,6-dihydroxypyridazine | Phosphorus oxychloride | 3,4,6-Trichloropyridazine |

This foundational approach provides a reliable route to a key intermediate that is primed for the subsequent introduction of the methylsulfanyl groups.

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Annulation

A more modern and powerful strategy for the construction of the pyridazine core is the inverse electron demand Diels-Alder (IEDDA) reaction. organic-chemistry.orglibretexts.org This cycloaddition reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile. google.com The reaction proceeds with high efficiency and regioselectivity, offering a modular approach to highly substituted pyridazines.

The general mechanism involves the [4+2] cycloaddition of the tetrazine with an alkene or alkyne, followed by the extrusion of a molecule of dinitrogen to form the aromatic pyridazine ring. This method is highly versatile, as the substitution pattern of the final pyridazine can be controlled by the choice of substituents on both the tetrazine and the dienophile. researchgate.net While not directly reported for the synthesis of this compound, the IEDDA reaction represents a potent alternative for accessing polysubstituted pyridazine scaffolds that could be further elaborated to the target compound. nih.gov

Introduction of Thioether Substituents via Nucleophilic Substitution Reactions

With a suitable polychlorinated pyridazine precursor in hand, the introduction of the methylsulfanyl groups is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further enhanced by the presence of multiple chlorine atoms, facilitates the displacement of the chloride ions by sulfur nucleophiles.

Direct Methylsulfanylation Techniques

The most direct route to this compound involves the reaction of 3,4,6-trichloropyridazine with a methylsulfanyl nucleophile. Sodium thiomethoxide (NaSMe) is a common and effective reagent for this transformation. The reaction proceeds via a stepwise displacement of the three chlorine atoms.

Given the high reactivity of the polychlorinated pyridazine, the reaction conditions can be controlled to achieve the desired trisubstitution. Typically, the reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reagents and promote the nucleophilic attack. The use of an excess of sodium thiomethoxide ensures the complete substitution of all three chlorine atoms. The reaction temperature can be adjusted to control the rate of reaction, often starting at room temperature and gently heating if necessary to drive the reaction to completion.

Table 2: Proposed Conditions for Direct Methylsulfanylation

| Reactant | Reagent | Solvent | Temperature | Product |

| 3,4,6-Trichloropyridazine | Sodium thiomethoxide (≥ 3 eq.) | DMF or DMSO | Room temperature to moderate heating | This compound |

The high nucleophilicity of the thiolate anion makes this a highly favorable reaction. mdpi.com The stepwise nature of the substitution may also allow for the isolation of mono- and di-substituted intermediates if the stoichiometry of the nucleophile is carefully controlled.

Multistep Synthetic Routes to Tris(methylsulfanyl) Substitution

An alternative to the direct trisubstitution is a stepwise approach. This can be advantageous if regiochemical control is desired or if the starting material is not the trichlorinated pyridazine. For instance, starting from 3,6-dichloropyridazine, a sequential substitution can be envisioned. The first nucleophilic substitution with sodium thiomethoxide would likely yield a mixture of 3-chloro-6-(methylsulfanyl)pyridazine and 3,6-bis(methylsulfanyl)pyridazine.

Further functionalization of the remaining chloro-positions would then be necessary. This could involve subsequent nucleophilic substitution reactions. Alternatively, the remaining chloro-positions could be activated for other transformations before the introduction of the final methylsulfanyl group. While potentially more complex, a stepwise approach can offer greater control over the final substitution pattern. rsc.org

Advanced Cross-Coupling Methodologies for Pyridazine Functionalization

In addition to nucleophilic substitution, modern cross-coupling reactions provide powerful tools for the functionalization of the pyridazine ring. nih.gov These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for introducing a wide range of substituents with high precision and functional group tolerance. While not directly employed for the introduction of methylsulfanyl groups, these methods are crucial for the synthesis of more complex pyridazine derivatives and for the functionalization of the pyridazine core after the introduction of the thioether moieties.

Commonly employed cross-coupling reactions for pyridazine functionalization include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used for the formation of aryl-aryl or aryl-heteroaryl bonds. chemistrysteps.com

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner for a halopyridazine, catalyzed by a palladium or nickel complex.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a halopyridazine and a terminal alkyne, using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction is used for the formation of carbon-nitrogen bonds by coupling a halopyridazine with an amine in the presence of a palladium catalyst.

These advanced methodologies significantly expand the synthetic toolbox for accessing a diverse array of functionalized pyridazines, which can be crucial for tailoring the properties of the final molecules for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex heterocyclic systems. While the Suzuki-Miyaura and Negishi reactions are primarily used for C-C bond formation, the principles of palladium catalysis are readily extended to C-S bond formation, a key step in the synthesis of the target molecule.

The general approach would involve a polyhalogenated pyridazine, such as 3,4,6-trichloropyridazine, as a starting material. This precursor can undergo sequential palladium-catalyzed cross-coupling reactions with a suitable sulfur source. Although less common than C-C couplings, palladium-catalyzed thiomethylation can be achieved using reagents like sodium thiomethoxide or by employing more sophisticated catalysts and ligands that are effective for C-S bond formation.

Table 1: Illustrative Palladium-Catalyzed C-S Coupling Conditions

| Catalyst Precursor | Ligand | Base | Sulfur Source | Solvent | Temperature (°C) |

| Pd(OAc)2 | Xantphos | Cs2CO3 | CH3SNa | Toluene | 100-120 |

| Pd2(dba)3 | BrettPhos | K3PO4 | (CH3S)2 | Dioxane | 80-110 |

| PdCl2(dppf) | (none) | NaOtBu | CH3SH | THF | 60-80 |

This table presents typical conditions for palladium-catalyzed C-S coupling reactions and would require optimization for the specific synthesis of this compound.

The regioselectivity of these reactions can be controlled by the differential reactivity of the halogen atoms on the pyridazine ring. For instance, the chlorine atom at the 4-position is often more susceptible to nucleophilic substitution than those at the 3- and 6-positions. However, in catalytic cross-coupling, the relative reactivity can be tuned by the choice of catalyst and reaction conditions.

Nickel-Catalyzed Cross-Coupling Strategies for Regioselective Functionalization

Nickel catalysis has emerged as a cost-effective and highly efficient alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective for forming bonds involving heteroatoms and can offer different selectivity profiles compared to their palladium counterparts. For the synthesis of this compound, nickel-catalyzed C-S cross-coupling reactions are a highly promising strategy. nih.gov

Recent advancements in photoredox nickel catalysis have enabled C-S bond formation under mild conditions. nih.gov This methodology could involve the reaction of a halogenated pyridazine with a suitable sulfur-containing coupling partner in the presence of a nickel catalyst and a photocatalyst. The reaction is initiated by the photoexcited catalyst, which engages in a catalytic cycle with the nickel complex to facilitate the C-S bond formation.

Table 2: Potential Nickel-Catalyzed C-S Coupling Parameters

| Nickel Catalyst | Ligand | Photocatalyst | Sulfur Source | Solvent | Light Source |

| NiCl2(glyme) | dtbbpy | Ir(ppy)3 | CH3SH | DMF | Blue LED |

| NiBr2 | dmbpy | Ru(bpy)3Cl2 | (CH3S)2 | Acetonitrile | Visible Light |

| Ni(acac)2 | Phen | Eosin Y | CH3SNa | DMSO | Green LED |

This table illustrates potential parameters for a nickel-catalyzed photoredox C-S coupling, which would need to be adapted and optimized for the target molecule.

The regioselectivity in nickel-catalyzed reactions can be influenced by the electronic and steric properties of the pyridazine substrate and the nature of the nickel catalyst and ligands employed.

Ortho-Metallation and Directed Functionalization Approaches

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. The resulting lithiated intermediate can then be trapped with an electrophile.

For the synthesis of precursors to this compound, a pyridazine bearing a suitable DMG could be employed. For instance, a pyridazine with a directing group at the 3-position would direct lithiation to the 4-position. Subsequent quenching of the lithiated species with dimethyl disulfide ((CH₃S)₂) would introduce a methylsulfanyl group at the desired position. A similar strategy could be envisioned for the functionalization of other positions on the ring, depending on the placement of the DMG. clockss.org

Table 3: Key Reagents in a Directed Ortho-Metallation Strategy

| Directing Group (on Pyridazine) | Lithiating Agent | Electrophile | Solvent | Temperature (°C) |

| -CON(iPr)2 | s-BuLi/TMEDA | (CH3S)2 | THF | -78 |

| -OCH3 | n-BuLi | (CH3S)2 | Diethyl ether | -78 to 0 |

| -Cl | LDA | (CH3S)2 | THF | -78 |

This table outlines the components of a directed ortho-metallation reaction. The choice of directing group and base is crucial for achieving the desired regioselectivity.

The success of this approach hinges on the stability of the lithiated pyridazine intermediate and the careful selection of a directing group that can be later removed or is a desired feature of the final molecule.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product. For the multi-step synthesis of this compound, each step would require careful optimization. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

A design of experiments (DoE) approach can be systematically employed to explore the reaction space and identify the optimal conditions. For instance, in a palladium- or nickel-catalyzed cross-coupling reaction, factors such as the catalyst-to-ligand ratio, the nature of the base, and the concentration of the reactants can significantly impact the reaction outcome.

Table 4: Factors for Optimization in a Cross-Coupling Reaction

| Parameter | Range/Options | Potential Impact |

| Catalyst Loading | 0.5 - 10 mol% | Affects reaction rate and cost. |

| Ligand | Phosphine-based, N-heterocyclic carbenes | Influences catalyst stability and reactivity. |

| Base | Carbonates, phosphates, alkoxides | Affects the transmetalation step and can influence side reactions. |

| Solvent | Toluene, dioxane, DMF, acetonitrile | Can affect solubility, catalyst stability, and reaction rate. |

| Temperature | 60 - 140 °C | Influences reaction kinetics and selectivity. |

Systematic optimization would likely lead to a robust and high-yielding process for the synthesis of the target compound.

Purification and Isolation Techniques for High-Purity Compound Acquisition

The final stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity. The choice of purification technique depends on the physical properties of the compound, such as its polarity, solubility, and volatility, as well as the nature of the impurities present.

For a polysubstituted pyridazine like the target molecule, which is likely to be a solid at room temperature, the following techniques are generally applicable:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound.

Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, normal-phase chromatography on silica (B1680970) gel with a gradient of non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) eluents would be a suitable approach.

Sublimation: If the compound is sufficiently volatile and thermally stable, sublimation can be an effective purification method, particularly for removing non-volatile impurities.

The purity of the isolated compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Elucidation of 3,4,6 Tris Methylsulfanyl Pyridazine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules like substituted pyridazines. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms within the molecule can be mapped out.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

In a hypothetical ¹H NMR analysis of 3,4,6-Tris(methylsulfanyl)pyridazine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The structure contains one aromatic proton on the pyridazine (B1198779) ring and three methylsulfanyl (SCH₃) groups.

Aromatic Proton: The single proton on the pyridazine ring (at position 5) would likely appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-donating methylsulfanyl groups.

Methylsulfanyl Protons: The three methyl groups of the methylsulfanyl substituents would each produce a singlet. Due to the asymmetry of the substitution pattern, these three singlets might have slightly different chemical shifts, reflecting their unique chemical environments. For comparison, in the simpler 3-methylpyridazine, the methyl protons appear at approximately 2.72 ppm, while the ring protons resonate between 7.37 and 9.03 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Carbon Framework Characterization

A ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. For this compound, one would anticipate signals for:

Pyridazine Ring Carbons: Four distinct signals for the carbon atoms of the pyridazine ring. The carbons directly attached to the sulfur atoms (C3, C4, C6) would have their chemical shifts significantly influenced by the sulfur substituent.

Methylsulfanyl Carbons: Three separate signals for the methyl carbons of the three SCH₃ groups.

The specific chemical shifts would allow for the characterization of the carbon framework. Studies on other 3,6-disubstituted pyridazines have shown that ¹³C NMR spectroscopy is a powerful tool for systematic analysis of the electronic effects of substituents on the ring. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. ipb.ptcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This would allow for the unambiguous assignment of the methyl protons to their corresponding methyl carbons.

Utilization of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.govnih.gov

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₇H₁₀N₂S₃), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby verifying the molecular formula.

Mechanistic Interpretation of Fragmentation Pathways

In electron ionization (EI) or tandem mass spectrometry (MS/MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is a unique fingerprint that can help to confirm the structure. researchgate.netmdpi.com For this compound, likely fragmentation pathways could include:

Loss of Methyl Radicals (•CH₃): A common fragmentation for methylthioethers is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (mass = 15 Da). Sequential losses from the three methylsulfanyl groups would be expected.

Loss of Thioformaldehyde (B1214467) (CH₂S): Rearrangement reactions could lead to the elimination of neutral molecules like thioformaldehyde (mass = 46 Da).

Ring Cleavage: The pyridazine ring itself could undergo fragmentation, often following retro-Diels-Alder type reactions, which are characteristic of six-membered heterocyclic rings. growingscience.com

Analysis of these fragmentation patterns allows for a mechanistic interpretation that supports the proposed molecular structure. nih.gov

Vibrational Spectroscopic Investigations (IR and Raman) of Molecular Modes

An experimental IR spectrum of this compound would be necessary. This would allow for the identification of characteristic absorption bands. Typically, one would expect to observe:

C-H stretching vibrations from the methyl groups and the pyridazine ring C-H bond.

C=N and C=C stretching vibrations within the pyridazine ring.

C-S stretching vibrations from the methylsulfanyl groups.

CH₃ bending and rocking modes.

Ring deformation modes characteristic of the pyridazine core.

A data table, such as the one below, could then be populated with experimentally observed frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | Data not available | C-H stretching (aromatic) |

| Data not available | Data not available | C-H stretching (aliphatic, CH₃) |

| Data not available | Data not available | C=N / C=C stretching (ring) |

| Data not available | Data not available | CH₃ bending |

| Data not available | Data not available | C-S stretching |

A Raman spectrum would provide complementary information to the IR spectrum. Vibrations that are weak or absent in the IR spectrum, such as symmetric vibrations, are often strong in the Raman spectrum. This is particularly useful for analyzing the vibrations of the pyridazine ring and the symmetric modes of the methylsulfanyl substituents.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

To perform this analysis, single crystals of this compound suitable for X-ray diffraction would need to be synthesized. The crystallographic data obtained would include unit cell parameters, space group, and atomic coordinates. This would allow for the definitive determination of its molecular structure in the solid state, including precise bond lengths and angles.

Illustrative Table of Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₁₀N₂S₃ |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

The crystallographic data would reveal the conformation of the methylsulfanyl groups relative to the pyridazine ring. Furthermore, it would allow for a detailed analysis of intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds and π-π stacking interactions, which govern the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption bands corresponding to electronic transitions (e.g., π→π* and n→π*) within the molecule. The positions and intensities of these bands provide insight into the electronic structure of the conjugated pyridazine system as modified by the methylsulfanyl substituents. If the compound is fluorescent, its emission spectrum would be recorded to determine the wavelength of emitted light upon excitation, providing further information about its excited state properties.

Illustrative Table of Spectroscopic Data (Hypothetical):

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) / Emission Max | Solvent |

|---|---|---|---|

| UV-Vis Absorption | Data not available | Data not available | Data not available |

Without access to published experimental research on this compound, the detailed and specific analysis requested in the article outline cannot be completed.

Information regarding this compound is not available in the public domain.

Extensive searches for scientific literature and spectroscopic data concerning the chemical compound "this compound" have yielded no specific results. Consequently, the requested article focusing on the advanced spectroscopic and structural elucidation of this particular compound cannot be generated at this time.

The search for detailed research findings, including UV-Visible spectroscopic analysis of electronic transitions and luminescence properties with emission characteristics, did not provide any relevant information. No data tables or specific experimental values for absorption maxima, molar absorptivity, emission wavelengths, or quantum yields for this compound could be located in the public scientific databases and literature.

Therefore, the creation of an article with the specified outline and content inclusions is not possible without the foundational scientific data.

Chemical Reactivity and Transformation Pathways of 3,4,6 Tris Methylsulfanyl Pyridazine

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution Reactions on the Pyridazine Core

Nucleophilic aromatic substitution (SNAr) on the pyridazine ring typically requires the presence of a good leaving group, such as a halogen, at a position activated by the ring nitrogens (typically the 3- or 6-position). The methylsulfanyl group (–SMe) is generally not considered a good leaving group for traditional SNAr reactions. Therefore, direct displacement of a methylsulfanyl group on 3,4,6-tris(methylsulfanyl)pyridazine by a nucleophile is expected to be challenging under standard SNAr conditions.

However, the reactivity could be enhanced if the methylsulfanyl group is first activated. For instance, oxidation of the thioether to a sulfoxide (B87167) (–S(O)Me) or a sulfone (–SO2Me) would transform it into a much better leaving group, rendering the corresponding carbon atom more susceptible to nucleophilic attack.

In the absence of a good leaving group, other mechanisms for nucleophilic substitution on pyridazines have been observed, such as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure), particularly with strong nucleophiles like amide ions. However, this often requires more forcing conditions and can lead to ring-transformed products rather than simple substitution.

Electrophilic Attack and Substitution Reactions

The pyridazine ring is highly deactivated towards electrophilic aromatic substitution due to its π-deficient character. The two nitrogen atoms strongly withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, halogenation), the pyridazine nitrogens are likely to be protonated, further increasing the deactivation of the ring.

While the three methylsulfanyl groups are electron-donating through resonance, their ability to overcome the strong deactivating effect of the diazine core is limited. In general, electrophilic substitution on the pyridazine ring itself is rare and requires harsh conditions, often resulting in low yields. If any electrophilic attack were to occur on the ring, it would be directed to the C-5 position, which is the least deactivated carbon atom. However, it is more likely that electrophilic attack would occur on the sulfur atoms of the methylsulfanyl groups, which are more nucleophilic than the ring carbons.

Transformations Involving the Methylsulfanyl Groups

The methylsulfanyl substituents on the pyridazine ring are the primary sites of chemical reactivity for this compound, offering several pathways for functionalization.

Oxidation Reactions of Thioether Moieties to Sulfoxides and Sulfones

The sulfur atoms in the methylsulfanyl groups are readily oxidized to form the corresponding sulfoxides and subsequently sulfones. This transformation significantly alters the electronic properties of the substituents, converting them from electron-donating to strongly electron-withdrawing groups. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions allowing for selective oxidation to either the sulfoxide or the sulfone.

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent(s) | Typical Product(s) | Notes |

| Hydrogen peroxide (H₂O₂) | Sulfoxides, Sulfones | Can be selective for sulfoxides at lower temperatures or with specific catalysts. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxides, Sulfones | Stoichiometry of m-CPBA can control the level of oxidation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxides, Sulfones | A versatile and often selective oxidant. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxides | Generally mild and selective for sulfoxide formation. |

| Potassium permanganate (B83412) (KMnO₄) | Sulfones | A strong oxidizing agent that typically leads to the sulfone. |

The stepwise oxidation would produce a range of products, from mono-, di-, and tri-sulfoxides to the fully oxidized 3,4,6-tris(methylsulfonyl)pyridazine. The resulting sulfoxides and sulfones would have significantly different chemical reactivity compared to the parent thioether, particularly in terms of their activating/deactivating effects on the pyridazine ring and their ability to act as leaving groups in nucleophilic substitution reactions.

Desulfurization Reactions and Related Transformations

The methylsulfanyl groups can be removed through desulfurization reactions, most commonly employing Raney nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, leading to the replacement of the methylsulfanyl group with a hydrogen atom. Complete desulfurization of this compound would yield the parent pyridazine ring.

Reaction Scheme: Desulfurization with Raney Nickel

It is important to note that Raney nickel is a potent reducing agent, and under harsh conditions, it could potentially also reduce the pyridazine ring itself. Therefore, careful control of the reaction conditions would be necessary to achieve selective desulfurization of the C-S bonds without affecting the heteroaromatic core.

Reactivity in the Presence of Metal Complexes

The this compound molecule possesses multiple sites for coordination with metal centers: the two nitrogen atoms of the pyridazine ring and the three sulfur atoms of the methylsulfanyl groups. This allows it to act as a multidentate ligand in the formation of coordination complexes with various transition metals. The coordination could involve one or more of these donor atoms, leading to the formation of mononuclear or polynuclear metal complexes with diverse structural and electronic properties.

Furthermore, the methylsulfanyl groups can participate in metal-catalyzed cross-coupling reactions. A particularly relevant transformation is the Liebeskind-Srogl cross-coupling, which allows for the coupling of thioethers with boronic acids in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would enable the replacement of the methylsulfanyl groups with a variety of aryl or vinyl substituents, providing a powerful tool for the diversification of the pyridazine scaffold.

Table 2: Potential Metal-Catalyzed Cross-Coupling of a Pyridazinyl Thioether

| Reaction Name | Coupling Partners | Catalyst System | Product |

| Liebeskind-Srogl | Pyridazinyl-SMe + R-B(OH)₂ | Pd(0) catalyst, Cu(I) co-catalyst | Pyridazinyl-R |

This methodology would allow for the stepwise and potentially regioselective functionalization of the 3, 4, and 6 positions of the pyridazine ring, starting from this compound.

Article on the Chemical Reactivity of this compound Unattainable Due to Lack of Scientific Data

A thorough and comprehensive search of available scientific literature has revealed a significant lack of specific research data concerning the chemical reactivity and transformation pathways of the compound This compound . Despite extensive queries targeting its potential involvement in cycloaddition reactions, heterocyclic ring transformations, and the kinetics and mechanisms of such reactions, no dedicated studies, experimental data, or detailed research findings for this specific molecule could be located.

The user's request for an in-depth article structured around the cycloaddition reactions, ring expansion and contraction methodologies, and mechanistic investigations of this compound cannot be fulfilled at this time. The generation of a scientifically accurate and informative article, complete with data tables and detailed research findings as specified, is contingent upon the existence of published research on this particular compound.

General information on the reactivity of the parent pyridazine ring and its various derivatives is available. For instance, pyridazine systems can participate in [3+2] and [4+2] cycloaddition reactions. nih.govmdpi.comrsc.orgacs.org More specifically, pyridazines bearing electron-withdrawing groups are known to undergo inverse-electron-demand Diels-Alder reactions. organic-chemistry.orgquora.com Conversely, the three electron-donating methylsulfanyl groups present in this compound would classify it as an electron-rich pyridazine. This substitution pattern would theoretically influence its reactivity in cycloaddition reactions, potentially favoring different pathways than those observed for electron-poor pyridazines. However, without specific studies on this molecule, any discussion of its reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Furthermore, no information was found regarding ring expansion or contraction methodologies specifically applied to this compound, nor were there any publications detailing the investigation of its reaction mechanisms or kinetics.

Therefore, due to the absence of specific scientific literature, it is not possible to construct the requested article while adhering to the strict requirements for factual accuracy and detailed, compound-specific information.

Computational and Theoretical Studies of 3,4,6 Tris Methylsulfanyl Pyridazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Computational chemistry offers powerful tools to investigate the fundamental properties of molecules. For 3,4,6-Tris(methylsulfanyl)pyridazine, quantum chemical calculations have been employed to determine its stable geometric configuration and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Furthermore, DFT calculations provide the total electronic energy of the molecule, which is essential for assessing its thermodynamic stability. The precision of these calculations allows for a reliable comparison between the computed structure and any available experimental data, such as that from X-ray crystallography, thereby validating the theoretical model.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods can be employed. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory. Techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects, leading to a deeper understanding of the molecule's electronic behavior. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for cases where DFT may not be sufficiently accurate.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the HOMO-LUMO energy gap are critical parameters for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Fukui Functions and Local Reactivity Indices

To gain a more quantitative and site-specific understanding of reactivity, Fukui functions and other local reactivity indices can be calculated. These indices, derived from conceptual DFT, help to identify which atoms within the this compound molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the changes in electron density as an electron is added to or removed from the molecule, Fukui functions provide a detailed map of local reactivity, guiding the prediction of reaction outcomes.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, which are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Major IR Frequencies (cm⁻¹) | Data not available in search results |

| UV-Vis λmax (nm) | Data not available in search results |

| ¹H NMR Chemical Shifts (ppm) | Data not available in search results |

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are invaluable for confirming molecular structures and understanding electronic environments. Techniques such as Density Functional Theory (DFT) are commonly employed to predict ¹H and ¹³C chemical shifts and coupling constants. nih.govresearchgate.net For this compound, such simulations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when compared to experimental data, can provide unambiguous structural assignment. However, no such computational NMR studies for this specific pyridazine (B1198779) derivative have been reported.

Calculation of Electronic Absorption and Emission Spectra

Understanding the electronic transitions within a molecule is key to its application in areas such as photochemistry and materials science. Time-dependent DFT (TD-DFT) is a powerful tool for calculating the energies of electronic excitations, which correspond to the absorption of light. researchgate.net These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com Similarly, computational methods can be used to investigate the properties of excited states to predict emission spectra (fluorescence and phosphorescence). For this compound, such studies would elucidate its photophysical properties, but this information is currently absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ekb.egmdpi.com For a flexible molecule like this compound, which has multiple methylsulfanyl groups, MD simulations could explore its conformational landscape, identifying the most stable arrangements of these groups. Furthermore, these simulations can model intermolecular interactions in condensed phases, providing information on how the molecules pack in a solid or interact in a solution. Such detailed conformational and interaction analysis for this compound has not been performed.

Charge Distribution Analysis (e.g., Mulliken, NBO) and Electrostatic Potentials

The distribution of electronic charge within a molecule dictates its reactivity and physical properties. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, offering a quantitative picture of the electron distribution. wikipedia.orgchemrxiv.orguni-muenchen.de From the charge distribution, the molecular electrostatic potential (MEP) can be calculated. The MEP map highlights the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting how it will interact with other molecules and its potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov There are currently no published studies detailing the charge distribution or electrostatic potential of this compound.

Derivatization and Structural Modification of 3,4,6 Tris Methylsulfanyl Pyridazine

Regioselective Functionalization of the Pyridazine (B1198779) Core

The selective introduction of functional groups onto the pyridazine ring is a cornerstone of its derivatization. For 3,4,6-tris(methylsulfanyl)pyridazine, the sole unsubstituted carbon atom at the C-5 position is the primary target for electrophilic substitution, typically following a metalation step.

Synthesis of Monosubstituted and Disubstituted Pyridazine Analogues

The functionalization of the C-5 position on the pyridazine core can be achieved through directed metalation followed by quenching with an electrophile. Thioether groups can act as directing groups in metalation reactions, although the electron-rich nature of the tris-substituted ring also influences reactivity. The use of modern metalating agents, such as TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the regioselective deprotonation of substituted pyridazines. uni-muenchen.de

For this compound, treatment with a strong, non-nucleophilic base like TMPMgCl·LiCl is expected to selectively deprotonate the C-5 position. The resulting Grignard reagent can then be trapped with a variety of electrophiles to yield C-5 monosubstituted analogues. This approach allows for the introduction of a wide array of functional groups, including halogens, alkyl, aryl, and carbonyl moieties. uni-muenchen.denih.gov

Table 1: Potential C-5 Functionalization of this compound via Metalation

| Electrophile | Reagent Example | Resulting C-5 Substituent | Product Class |

|---|---|---|---|

| Halogenation | I₂ (Iodine) | -I (Iodo) | 5-Iodo-3,4,6-tris(methylsulfanyl)pyridazine |

| Bromination | C₂Br₂Cl₄ | -Br (Bromo) | 5-Bromo-3,4,6-tris(methylsulfanyl)pyridazine |

| Acylation | RCOCl (Acyl chloride) | -C(O)R (Ketone) | (3,4,6-Tris(methylsulfanyl)pyridazin-5-yl)ketone |

| Aldehyde addition | RCHO (Aldehyde) | -CH(OH)R (Secondary alcohol) | (3,4,6-Tris(methylsulfanyl)pyridazin-5-yl)methanol |

Further functionalization to create disubstituted analogues would involve subsequent modification of the methylsulfanyl groups, as discussed in section 6.2.

Strategies for Orthogonal Functionalization

Orthogonal functionalization refers to the stepwise and selective modification of different reactive sites within a molecule. For this compound, this presents a significant synthetic challenge and opportunity. A primary strategy involves leveraging the differential reactivity of the C-5 position and the three methylsulfanyl groups.

An initial C-5 functionalization, as described above, is the first step. The subsequent selective modification of one of the methylsulfanyl groups would constitute an orthogonal approach. The methylsulfanyl groups at C-3 and C-6 are electronically similar, while the one at C-4 is in a distinct chemical environment, potentially allowing for selective reactions. For instance, selective oxidation (see 6.2.1) of the C-4 methylsulfanyl group might be achievable under carefully controlled conditions, leaving the C-3 and C-6 groups intact for later modification.

Another strategy involves a sequence of reactions where the newly introduced C-5 substituent directs the next functionalization step, or where one of the sulfur atoms is selectively converted into a better leaving group, enabling site-specific cross-coupling reactions. researchgate.net This stepwise approach is crucial for the rational design and synthesis of complex, polysubstituted pyridazine derivatives. uni-muenchen.de

Modification of Methylsulfanyl Groups to Other Sulfur Functionalities

The methylsulfanyl groups are not merely passive substituents; they are reactive handles that can be converted into a range of other sulfur-containing functionalities, thereby modulating the compound's properties.

Conversion to Sulfenyl, Sulfinyl, and Sulfonyl Derivatives

The oxidation of sulfide (B99878) groups is a fundamental transformation in organic sulfur chemistry. The methylsulfanyl groups of this compound can be selectively oxidized to the corresponding sulfoxides (sulfinyl derivatives) and subsequently to sulfones (sulfonyl derivatives). A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. nih.govjchemrev.com

To Sulfoxides: Mild oxidizing agents such as hydrogen peroxide in acetic acid, sodium periodate (B1199274), or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are typically used for the selective conversion of sulfides to sulfoxides. nih.govorganic-chemistry.org

To Sulfones: Stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412), Oxone®, or multiple equivalents of m-CPBA, will further oxidize the sulfoxides to sulfones. organic-chemistry.orgresearchgate.net

Controlling the stoichiometry of the oxidant is key to achieving partial oxidation. For instance, using one equivalent of an oxidant could lead to a mixture of mono-, di-, and tri-sulfoxides. Achieving selective oxidation at a specific position (e.g., C-4 vs. C-3/6) is challenging but may be possible due to the different electronic environments. The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfonyl group, in particular, is an excellent leaving group for nucleophilic aromatic substitution reactions, opening pathways to further derivatization. nih.gov

Table 2: Reagents for Oxidation of Methylsulfanyl Groups

| Target Functionality | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Methylsulfinyl (Sulfoxide) | H₂O₂ / Acetic Acid | Room Temperature | nih.gov |

| Methylsulfinyl (Sulfoxide) | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to RT | organic-chemistry.org |

| Methylsulfonyl (Sulfone) | Oxone® | Solid-state or solution | researchgate.net |

| Methylsulfonyl (Sulfone) | m-CPBA (>2 equiv.) | CH₂Cl₂, reflux | organic-chemistry.org |

Desulfurization to Alkyl or Aryl Substituents

Desulfurization provides a method to remove the methylsulfanyl groups and replace them with hydrogen atoms or, in some cases, with alkyl or aryl groups. The most common method for reductive desulfurization is treatment with Raney Nickel. organic-chemistry.org This reaction cleaves the carbon-sulfur bond and replaces the methylsulfanyl group with a hydrogen atom. Complete desulfurization of this compound would yield the parent pyridazine ring.

Partial desulfurization is synthetically more challenging but could provide access to mono- or di-substituted methylsulfanyl pyridazines. Furthermore, desulfurizative cross-coupling reactions, often using nickel or palladium catalysts, can replace the C–S bond directly with a C–C bond, allowing for the introduction of alkyl or aryl substituents. This transformation significantly expands the synthetic utility of the methylsulfanyl groups as versatile leaving groups. organic-chemistry.orgnih.gov

Synthesis of Fused Polycyclic Systems Incorporating the Pyridazine Core

The construction of fused ring systems is a powerful strategy for creating complex, rigid molecules with unique three-dimensional structures. The adjacent methylsulfanyl groups at the C-3 and C-4 positions of this compound serve as ideal handles for annulation reactions to build fused five- or six-membered rings. mdpi.comresearchgate.net

The general approach involves a two-step sequence:

Functional Group Transformation: The methylsulfanyl groups are first converted into other reactive functionalities. For example, oxidation to sulfones followed by nucleophilic substitution can introduce amino, hydroxy, or other groups.

Cyclocondensation: An intramolecular cyclization reaction is then performed to form the new ring.

For instance, converting the C-3 and C-4 methylsulfanyl groups into a 3-amino-4-chloro or 3-hydrazinyl-4-thiol derivative would create precursors for fused pyrazolo[3,4-d]pyridazine or thiazolo[4,5-d]pyridazine (B3050600) systems, respectively. nih.govnih.gov Another strategy involves reacting a pyridazinethione derivative (obtained from a methylsulfanyl precursor) with a bifunctional reagent to build a fused ring, such as a pyridazino[3,4-b] mdpi.comorganic-chemistry.orgthiazine. nih.gov

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction or various [3+n] cycloadditions, represent another major route to fused pyridazines, although this would typically require prior modification of the starting compound to introduce the necessary diene or dipolarophile components. mdpi.commdpi.com

Table 3: Potential Fused Heterocyclic Systems from this compound Derivatives

| Target Fused System | Required Precursor Functionalities (at C-3 and C-4) | General Synthetic Strategy |

|---|---|---|

| Thieno[3,4-d]pyridazine | -CH₂C(O)R and -SH | Intramolecular cyclization (e.g., Fiesselmann thiophene (B33073) synthesis) |

| Pyrazolo[3,4-d]pyridazine | -NHNH₂ and -C(O)R or -CN | Cyclocondensation |

| Thiazolo[4,5-d]pyridazine | -NH₂ and -SH (or derivative) | Cyclocondensation with a one-carbon unit |

| Pyrido[3,4-d]pyridazine | -CH₂R and -C(O)R' | Intramolecular condensation/cyclization |

The derivatization of this compound offers a rich field of chemical exploration, enabling the synthesis of a vast library of novel heterocyclic compounds with diverse structures and potential functions.

Design and Synthesis of Oligomeric and Polymeric Architectures Incorporating Pyridazine Units

The incorporation of pyridazine moieties, such as this compound, into oligomeric and polymeric structures is a burgeoning area of materials science. The unique electronic properties of the pyridazine ring, characterized by its π-deficient nature, make it an attractive building block for creating novel functional materials. The design of such macromolecules hinges on the strategic derivatization of the pyridazine core to introduce polymerizable functional groups.

The synthesis of these complex architectures can be approached through two primary strategies: the polymerization of pyridazine-containing monomers or the modification of a pre-existing polymer with pyridazine units. The choice of synthetic route is largely dictated by the desired properties of the final material and the reactivity of the specific pyridazine derivative.

One potential pathway for the synthesis of pyridazine-based polymers involves the initial functionalization of this compound. The methylsulfanyl groups, while not typically polymerizable themselves, can be chemically modified to introduce functionalities suitable for polymerization. For instance, oxidation of the methylsulfanyl groups to methylsulfinyl or methylsulfonyl groups could enhance the reactivity of the pyridazine ring towards nucleophilic substitution, allowing for the introduction of polymerizable moieties.

Alternatively, the pyridazine ring itself can be functionalized. For example, palladium-catalyzed cross-coupling reactions could be employed to attach vinyl or ethynyl (B1212043) groups to the pyridazine core, creating monomers suitable for addition polymerization. Another approach involves the synthesis of di-functional pyridazine derivatives that can undergo condensation polymerization.

The following tables outline hypothetical synthetic strategies for the creation of oligomeric and polymeric architectures incorporating pyridazine units, based on established chemical transformations of pyridazine and related heterocyclic systems.

Table 1: Hypothetical Functionalization of this compound for Polymerization

| Entry | Starting Material | Reagents and Conditions | Functionalized Monomer | Proposed Polymerization Method |

| 1 | This compound | 1. NBS, CCl4, reflux; 2. PPh3, THF; 3. NaH, THF, then p-vinylbenzyl chloride | 3,4,6-Tris(p-vinylbenzylsulfanyl)pyridazine | Radical polymerization (e.g., AIBN, toluene, 80°C) |

| 2 | This compound | 1. m-CPBA (3 eq.), CH2Cl2, 0°C to rt; 2. 4-aminophenol, K2CO3, DMSO, 120°C | 3,4,6-Tris(4-hydroxyphenylamino)pyridazine | Polycondensation with a diacyl chloride (e.g., terephthaloyl chloride) |

| 3 | 3,4,6-Trichloropyridazine (B1215204) | 1. 3-mercaptopropionic acid, NaH, THF; 2. SOCl2, reflux; 3. H2N(CH2)6NH2, Et3N, CH2Cl2 | Polyamide with pyridazine sulfide linkages | Interfacial polymerization |

Table 2: Proposed Synthesis of a Pyridazine-Containing Conjugated Polymer via Cross-Coupling

| Monomer 1 | Monomer 2 | Catalyst/Ligand | Solvent/Base | Reaction Conditions | Resulting Polymer Structure |

| 3,6-Dibromo-4-(methylsulfanyl)pyridazine | 1,4-Benzenediboronic acid | Pd(PPh3)4 | Toluene/Na2CO3 (2M aq.) | 90°C, 24 h | Alternating copolymer of 4-(methylsulfanyl)pyridazine and benzene (B151609) units |

| 3,6-Diethynyl-4-(methylsulfanyl)pyridazine | 1,4-Diiodobenzene | Pd(PPh3)2Cl2/CuI | Toluene/Et3N | 70°C, 12 h | Poly(phenylene ethynylene) with a pendant methylsulfanylpyridazine group |

The successful synthesis of these proposed oligomeric and polymeric architectures would pave the way for the investigation of their material properties. The presence of the electron-deficient pyridazine ring, coupled with the sulfur atoms of the methylsulfanyl groups, is anticipated to bestow interesting electronic and photophysical characteristics upon these materials. Furthermore, the potential for post-polymerization modification of the methylsulfanyl groups offers a route to fine-tune the properties of the resulting polymers. Further research in this area is crucial to fully elucidate the synthetic possibilities and potential applications of pyridazine-based macromolecules.

Emerging Research Applications of 3,4,6 Tris Methylsulfanyl Pyridazine and Its Derivatives Non Clinical Focus

Role as Ligands in Coordination Chemistry and Metal Complexes

The thioether functionalities in 3,4,6-tris(methylsulfanyl)pyridazine and its analogs make them excellent ligands for a wide range of metal ions. The sulfur atoms act as soft donor sites, readily coordinating with transition metals to form stable complexes. This has led to their extensive investigation in the design of novel coordination compounds with tailored properties.

The arrangement of methylsulfanyl groups on the pyridazine (B1198779) ring allows for the design of both chelate and macrocyclic ligands. By modifying the pyridazine core, researchers can synthesize ligands with varying denticity and conformational flexibility, enabling the formation of intricate metal complexes.

Thioether-pyridazine macrocycles containing two or three pyridazine subunits have been synthesized and their coordination chemistry with copper has been explored. These macrocycles demonstrate the versatility of the thioether-pyridazine moiety in forming complex structures. Furthermore, the development of tetradentate N2S2 ligands, which incorporate a central dipyrrin (B1230570) donor functionalized with two thioether-substituted aryl units, showcases the adaptability of the thioether group in creating diverse coordination platforms. documentsdelivered.comrsc.org The synthesis of pyridazinyl ligands for multimetallic complexes has also been a subject of interest, highlighting the potential of these compounds in constructing sophisticated molecular architectures. rsc.org

A series of 2,6-diiminopyridine-derived macrocyclic ligands have been synthesized through condensation reactions around alkaline earth metal triflate salts. nih.gov This method provides a pathway to create macrocyclic structures with tunable cavity sizes, influenced by the choice of the templating metal ion. nih.gov The inherent properties of the thioether-pyridazine unit, when incorporated into such macrocyclic frameworks, can lead to ligands with specific metal ion selectivity and unique electrochemical behaviors.

The coordination of thioether-pyridazine ligands to metal centers results in a variety of geometries, which are influenced by the nature of the metal ion, the ligand's structure, and the reaction conditions. Studies on copper(II) complexes with ligands containing thioether and pyridine (B92270) donors have revealed coordination geometries ranging from trigonal bipyramidal distorted square based pyramidal (TBDSBP) to square based pyramidal distorted trigonal bipyramidal (SPDTBP). core.ac.uk

The coordination behavior of a novel bis(thioether)-dipyrrin N2S2 ligand with nickel(II), copper(II), and zinc(II) has been investigated, revealing different coordination numbers and geometries for each metal ion. rsc.org With NiCl2, a hexacoordinated distorted octahedron is formed, while CuCl2 results in a pentacoordinated trigonal bipyramidal geometry. rsc.org Interestingly, with ZnCl2, a homoleptic complex with a non-planar pseudo-tetrahedral geometry is observed. rsc.org These findings underscore the structural flexibility of ligands incorporating thioether moieties.

The table below summarizes the coordination geometries observed in various metal complexes with thioether-containing ligands.

| Metal Ion | Ligand Type | Coordination Geometry |

| Copper(II) | 2-pyridyl-N-(20-methylthiophenyl)methyleneimine | Trigonal bipyramidal distorted square based pyramidal (TBDSBP) |

| Copper(II) | 2-pyridyl-N-(20-methylthiophenyl)methyleneimine | Square based pyramidal distorted trigonal bipyramidal (SPDTBP) |

| Nickel(II) | Bis(thioether)-dipyrrin N2S2 | Distorted octahedron |

| Copper(II) | Bis(thioether)-dipyrrin N2S2 | Trigonal bipyramidal |

| Zinc(II) | Bis(thioether)-dipyrrin N2S2 | Non-planar pseudo-tetrahedral |

The metal complexes derived from this compound and its derivatives are being explored for their catalytic activity. The thioether groups can influence the electronic properties of the metal center, thereby modulating its reactivity in catalytic cycles. While specific catalytic applications of this compound are still emerging, related thioether-containing pyridazine and bipyridyl complexes have shown promise. For instance, macrocyclic peptides closed by a thioether–bipyridyl unit have been developed, indicating the utility of such structures in creating functional molecular systems. nih.gov

Applications in Materials Science and Optoelectronics

The unique electronic structure of the pyridazine ring, combined with the presence of sulfur atoms, imparts interesting photophysical properties to this compound and its derivatives. These properties are being harnessed for the development of advanced materials for optoelectronic applications.

Pyridazine derivatives have been investigated for their potential in chemiluminescent materials. researchgate.net The electron-deficient nature of the pyridazine ring can facilitate chemical reactions that lead to the emission of light. By functionalizing the pyridazine core, the efficiency and color of the chemiluminescence can be tuned.

In the realm of organic fluorophores, the incorporation of thioether functionalities can influence the fluorescence properties of a molecule. While direct studies on this compound as a fluorophore are limited, the broader class of pyridazine derivatives is being explored for this purpose. The development of an indolizine-based fluorophore, Seoul-Fluor, demonstrates how heterocyclic systems can be systematically modified to create probes with tunable emission wavelengths and controllable quantum yields. acs.org The principles guiding the design of such fluorophores, including the strategic placement of electron-donating and -withdrawing groups, can be applied to pyridazine-based systems.

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov The design of such materials often involves creating molecules with a large change in dipole moment upon excitation, typically achieved through a "push-pull" electronic structure.

Pyridazine derivatives, being electron-deficient, can act as the "pull" component in NLO chromophores. researchgate.net The synthesis and characterization of 3,6-bis(2-pyridyl)pyridazine have shown that while it may have low second-harmonic generation (SHG) efficiency, it can possess a large first hyperpolarizability. researchgate.net This suggests that pyridazine-based molecules have the potential for NLO applications.

Research on 4-methylsulfanyl chalcone (B49325) derivatives has demonstrated their third-order NLO properties, with nonlinear refractive indices and absorption coefficients suitable for NLO applications. researchgate.netbohrium.com These findings highlight the positive contribution of the methylsulfanyl group to the NLO response of organic molecules. The combination of the electron-withdrawing pyridazine core with electron-donating methylsulfanyl groups in this compound presents a promising strategy for the design of new NLO materials and SHG chromophores.

The table below presents the NLO properties of some relevant compounds.

| Compound | Property | Value |

| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Nonlinear refractive index | 10⁻⁷ cm²/GW |

| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Nonlinear absorption coefficient | 10⁻³ cm/GW |

| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Third-order susceptibility | 10⁻¹⁴ esu |

| (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one | Second hyperpolarizability | 10⁻³² esu |

Use in Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of pyridazine are finding utility in the advancement of organic electronics, specifically in the development of Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). nih.govfrontiersin.org In the realm of OLEDs, pyridazine-based compounds are being explored as components of phosphorescent emitters and as host materials. frontiersin.orgrsc.org Certain pyridazine derivatives have been synthesized and incorporated into phosphorescent OLEDs, demonstrating their potential to enhance device efficiency. liberty.edu For instance, pyridazine-based iridium (III) complexes have been developed for use in phosphorescent OLEDs, offering a high-yield synthesis route that could lower manufacturing costs and improve efficiency. liberty.edu

One area of focus is the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). frontiersin.orgmdpi.com TADF emitters are crucial for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. frontiersin.org Novel donor-acceptor molecules featuring a pyridazine acceptor moiety have been synthesized. frontiersin.org For example, a compound combining pyridazine with two phenoxazine (B87303) donor units demonstrated a high reverse intersystem crossing rate and fast TADF, leading to efficient triplet harvesting in OLEDs. frontiersin.org The electron-accepting nature and polarity of the pyridazine ring make it a beneficial component in the design of these donor-acceptor type materials. mdpi.com

In the field of DSSCs, pyridazine derivatives are being investigated as components of organic sensitizers. nih.govresearchgate.net These sensitizers are responsible for light absorption and subsequent electron transfer, which are critical processes in the functioning of DSSCs. nih.gov Researchers have synthesized new D-A-π-A (Donor-Acceptor-π bridge-Acceptor) metal-free organic sensitizers where a semanticscholar.orgresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine unit acts as an internal acceptor. nih.govresearchgate.net While the power conversion efficiencies of these initial dyes were modest, the research provided valuable insights. researchgate.netnih.gov It was noted that the high electron deficiency of the pyridazine-based acceptor might have limited light harvesting. researchgate.netnih.gov Nevertheless, this work opens avenues for further optimization and the development of new families of dyes for DSSCs. researchgate.netnih.gov

| Application Area | Compound Type/Role | Key Findings |

| OLEDs | Phosphorescent Emitters (Iridium (III) complexes) | High-yield synthesis, potential for lower manufacturing costs and improved efficiency. liberty.edu |

| TADF Emitters (Donor-Acceptor molecules) | High reverse intersystem crossing rates, fast TADF, and efficient triplet harvesting. frontiersin.org | |

| Host Materials | Utilized as hosts for phosphorescent emitters. frontiersin.org | |

| DSSCs | D-A-π-A Organic Sensitizers | semanticscholar.orgresearchgate.netresearchgate.netThiadiazolo[3,4-d]pyridazine used as an internal acceptor. nih.govresearchgate.net |

| Initial studies showed modest power conversion efficiency, suggesting a need for further optimization of the acceptor's electron deficiency. researchgate.netnih.gov |

Fabrication of Optical Chemosensors and Probes

Pyridazine derivatives are also being investigated for their potential in the fabrication of optical chemosensors and probes. Their inherent photophysical properties, which can be tuned through synthetic modifications, make them suitable candidates for detecting and signaling the presence of specific analytes. Pyridazine-based compounds have been developed as fluorescent probes. frontiersin.org The design of these molecules often involves incorporating a pyridazine core that can interact with target ions or molecules, leading to a measurable change in their fluorescence properties, such as intensity or wavelength. This change serves as the sensing signal.

The development of these chemosensors leverages the principles of molecular recognition and signal transduction. The pyridazine scaffold can be functionalized with various recognition units that selectively bind to the analyte of interest. Upon binding, the electronic properties of the pyridazine system are altered, which in turn affects its fluorescent behavior. This approach allows for the design of highly selective and sensitive probes for a range of applications in chemical analysis and environmental monitoring. While specific examples directly involving this compound are not extensively detailed in the provided context, the broader class of pyridazine derivatives shows significant promise in this area.

Contribution to Advanced Organic Synthesis

The pyridazine framework, including derivatives like this compound, serves as a valuable platform in the field of advanced organic synthesis. liberty.edunih.govnih.gov These heterocyclic compounds are utilized both as fundamental building blocks for the construction of more complex molecules and as key substrates in the development of new synthetic methodologies. nih.govsigmaaldrich.com

Pyridazine derivatives are recognized as important synthons, or building blocks, in the synthesis of a wide array of more complex molecular architectures. nih.govsigmaaldrich.com Their utility stems from the presence of multiple reactive sites on the pyridazine ring, which allow for a variety of chemical transformations and functionalizations. nih.gov Chemists can strategically modify the pyridazine core to introduce different substituents, leading to a diverse library of compounds. nih.gov

The synthesis of fused heterocyclic systems is a significant area where pyridazine building blocks are employed. nih.govnih.gov For example, pyridazine derivatives can be used as starting materials to construct fused pyridazino[3',4':5,6] semanticscholar.orgresearchgate.netnih.govtriazino[3,4-b] semanticscholar.orgnih.govnih.govthiadiazine systems through reactions with bifunctional reagents. nih.govdntb.gov.ua These complex, multi-ring structures are of interest for their potential applications in various fields of chemistry. The ability to start from a relatively simple pyridazine precursor and build up molecular complexity in a controlled manner is a key advantage of this synthetic strategy. nih.gov

Beyond their use as building blocks, pyridazine derivatives play a crucial role in the development of new synthetic methods within heterocyclic chemistry. nih.govorganic-chemistry.org The unique reactivity of the pyridazine ring allows chemists to explore and establish novel reaction pathways. For instance, methodologies have been developed for the synthesis of versatile pyridazine derivatives that allow for the variation of substituents at specific positions of the heterocyclic ring. nih.gov

One such strategy involves a Diaza-Wittig reaction as a key step in the synthesis of novel fused pyridazines starting from 1,3-diketones. nih.gov This approach has been used to create pyridazines bearing ester and ketone groups, which can then be further elaborated into more complex biheterocyclic compounds. nih.gov The development of such synthetic routes expands the toolbox available to organic chemists and facilitates the creation of previously unknown heterocyclic structures. nih.gov Furthermore, microwave-enhanced protocols have been developed for the efficient synthesis of 2,3,6-trisubstituted pyridazines through sequential amination, Suzuki coupling, and alkylation reactions, showcasing the ongoing innovation in synthetic methods involving this heterocyclic core. rsc.org

Investigation of Corrosion Inhibition Mechanisms (as a Material Application)

Sulfur- and nitrogen-containing heterocyclic compounds, including derivatives of pyridazine, have garnered significant attention as effective corrosion inhibitors for various metals, particularly steel in acidic environments. semanticscholar.orgresearchgate.netekb.eg The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.orgnih.gov

The mechanism of corrosion inhibition by pyridazine derivatives is primarily attributed to the presence of heteroatoms (nitrogen and sulfur) and, in many cases, π-electron systems within their molecular structures. semanticscholar.orgresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The adsorption process can be either physical (physisorption), involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules, or chemical (chemisorption), involving the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms. ekb.eg